N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its interactions with biological targets are being explored for the treatment of various diseases.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide
Uniqueness: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique structural features and potential applications. Its thiophen-2-yl acetamide moiety, in particular, contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-18(22)20-8-7-13-5-6-15(10-14(13)12-20)19-17(21)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLVXTZBWXSJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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